molecular formula C26H32N4O3S B2373714 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide CAS No. 689769-12-8

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide

Número de catálogo: B2373714
Número CAS: 689769-12-8
Peso molecular: 480.63
Clave InChI: FQNLPACCIITVRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Properties

Research conducted by Selvakumar et al. (2018) on morpholine substituted sulfonamide and urea derivatives, including those related to the quinazolinone family, demonstrated notable antiviral activity. One of the sulfonamide derivatives showed three-fold higher antiviral activity against an avian paramyxovirus compared to Ribavirin, a commercial antiviral drug, highlighting the potential of such compounds in antiviral therapies (Selvakumar et al., 2018).

Antitumor and Antimicrobial Activities

A study on the synthesis of new thioxoquinazolinone derivatives by Rajasekaran et al. (2013) reported both anticonvulsant and antimicrobial activities. Among the synthesized compounds, specific derivatives showed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. Additionally, certain compounds exhibited potent anticonvulsant activity, suggesting their utility in epilepsy management (Rajasekaran et al., 2013).

Enzyme Inhibition for Cancer Therapy

A recent study by Riadi et al. (2021) focused on the synthesis and characterization of a new quinazolinone-based derivative for its cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. The compound exhibited potent cytotoxic activity with low micromolar IC50 values and showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as a dual inhibitor for these enzymes, offering a promising approach for cancer therapy (Riadi et al., 2021).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide' involves the synthesis of the intermediate 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, which is then coupled with N-(2-phenylethyl)hexanamide to obtain the final product. The synthesis pathway involves several steps, including protection of functional groups, coupling reactions, and deprotection of functional groups.", "Starting Materials": [ "2-chloro-4-nitroaniline", "morpholine", "thiourea", "hexanoic acid", "2-phenylethylamine", "acetic anhydride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Protection of 2-chloro-4-nitroaniline with acetic anhydride and triethylamine to obtain N-acetyl-2-chloro-4-nitroaniline", "Step 2: Reduction of N-acetyl-2-chloro-4-nitroaniline with sodium dithionite to obtain 2-chloro-4-nitroaniline", "Step 3: Protection of 2-chloro-4-nitroaniline with acetic anhydride and triethylamine to obtain N-acetyl-2-chloro-4-nitroaniline", "Step 4: Reaction of N-acetyl-2-chloro-4-nitroaniline with morpholine and thiourea in dichloromethane to obtain 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid", "Step 5: Deprotection of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid with hydrochloric acid to obtain 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid", "Step 6: Coupling of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid with N-(2-phenylethyl)hexanamide in the presence of diethyl ether and triethylamine to obtain the final product '6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide'", "Step 7: Purification of the final product by recrystallization from ethyl acetate and methanol", "Step 8: Neutralization of the final product with sodium bicarbonate and washing with sodium chloride solution" ] }

689769-12-8

Fórmula molecular

C26H32N4O3S

Peso molecular

480.63

Nombre IUPAC

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34)

Clave InChI

FQNLPACCIITVRH-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.